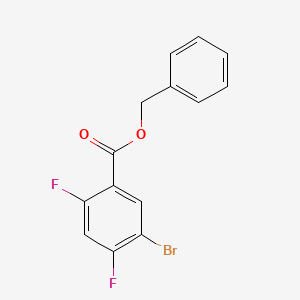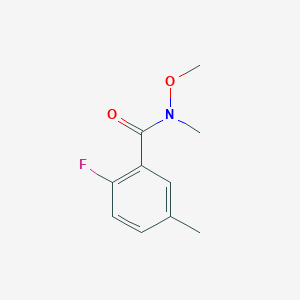
7-(Chloromethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Chloromethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one hydrochloride is a chemical compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a chloromethyl group at the 7th position, an ethyl group at the 3rd position, and a hydrochloride salt form. Naphthyridines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Chloromethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one hydrochloride typically involves the following steps:
Formation of the Naphthyridine Core: The core structure of the naphthyridine can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced using chloromethylation reagents such as chloromethyl methyl ether (MOMCl) or paraformaldehyde with hydrochloric acid.
Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the naphthyridine ring, potentially converting it to an alcohol.
Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-(Chloromethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-(Chloromethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity or disruption of protein-protein interactions. The naphthyridine core can intercalate with DNA, affecting transcription and replication processes.
Comparación Con Compuestos Similares
Similar Compounds
- 7-(Chloromethyl)-3-methyl-1,5-naphthyridin-2(1H)-one hydrochloride
- 7-(Chloromethyl)-3-ethylquinolin-2(1H)-one hydrochloride
- 7-(Bromomethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one hydrochloride
Uniqueness
7-(Chloromethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the chloromethyl and ethyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and development.
Propiedades
Fórmula molecular |
C11H12Cl2N2O |
|---|---|
Peso molecular |
259.13 g/mol |
Nombre IUPAC |
7-(chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-one;hydrochloride |
InChI |
InChI=1S/C11H11ClN2O.ClH/c1-2-8-4-9-10(14-11(8)15)3-7(5-12)6-13-9;/h3-4,6H,2,5H2,1H3,(H,14,15);1H |
Clave InChI |
FEDJXKCDBBHAIG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C(C=N2)CCl)NC1=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(Pyridin-2-ylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B14028650.png)











